Cas no 87941-87-5 (1,1'-1,1'-Bicyclohexyl-4,4'-diylbis4-methyl-,trans(tranS)-benzene)
1,1'-1,1'-Bicyclohexyl-4,4'-diylbis4-methyl-,trans(tranS)-benzene Chemical and Physical Properties
Names and Identifiers
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- [trans(trans)]-1,1'-[1,1'-Bicyclohexyl]-4,4'-diylbis[4-methylbenzene]
- 1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methyl-, [trans(trans)]-benzene
- 1-methyl-4-[4-[4-(4-methylphenyl)cyclohexyl]cyclohexyl]benzene
- 87941-87-5
- 1,1'-[1,1'-Bicyclohexyl]-4,4'-diylbis[4-methyl-,[trans(tranS)]-benzene
- 1,1'-1,1'-Bicyclohexyl-4,4'-diylbis4-methyl-,trans(tranS)-benzene
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- Inchi: 1S/C26H34/c1-19-3-7-21(8-4-19)23-11-15-25(16-12-23)26-17-13-24(14-18-26)22-9-5-20(2)6-10-22/h3-10,23-26H,11-18H2,1-2H3
- InChI Key: YZLOLTPUGNGFMG-UHFFFAOYSA-N
- SMILES: C1(CCC(C2C=CC(C)=CC=2)CC1)C1CCC(C2C=CC(C)=CC=2)CC1
Computed Properties
- Exact Mass: 346.26600
- Monoisotopic Mass: 346.266
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 8.8
Experimental Properties
- Density: 0.997
- PSA: 0.00000
- LogP: 7.55120
1,1'-1,1'-Bicyclohexyl-4,4'-diylbis4-methyl-,trans(tranS)-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B016577-2.5mg |
1,1'-[1,1'-Bicyclohexyl]-4,4'-diylbis[4-methyl-,[trans(tranS)]-benzene |
87941-87-5 | 2.5mg |
$ 200.00 | 2022-06-07 | ||
| TRC | B016577-5mg |
1,1'-[1,1'-Bicyclohexyl]-4,4'-diylbis[4-methyl-,[trans(tranS)]-benzene |
87941-87-5 | 5mg |
$ 370.00 | 2022-06-07 | ||
| TRC | B016577-10mg |
1,1'-[1,1'-Bicyclohexyl]-4,4'-diylbis[4-methyl-,[trans(tranS)]-benzene |
87941-87-5 | 10mg |
$ 585.00 | 2022-06-07 |
1,1'-1,1'-Bicyclohexyl-4,4'-diylbis4-methyl-,trans(tranS)-benzene Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 1,1'-1,1'-Bicyclohexyl-4,4'-diylbis4-methyl-,trans(tranS)-benzene
Comprehensive Overview of 1,1'-1,1'-Bicyclohexyl-4,4'-diylbis(4-methyl), trans(trans)-benzene (CAS No. 87941-87-5)
1,1'-1,1'-Bicyclohexyl-4,4'-diylbis(4-methyl), commonly referred to as trans(trans)-benzene (CAS No. 87941-87-5), is a unique and structurally complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its bicyclohexyl framework and the presence of two methyl groups at the 4-position of each cyclohexyl ring. The trans configuration of the methyl groups adds to its distinct properties and potential applications.
The molecular structure of 1,1'-1,1'-Bicyclohexyl-4,4'-diylbis(4-methyl) is particularly noteworthy due to its rigidity and symmetry. The bicyclohexyl core provides a stable and robust framework, which can be leveraged in various chemical reactions and material applications. The trans configuration of the methyl groups further enhances the compound's stability and influences its physical and chemical properties.
Recent research has focused on the potential applications of trans(trans)-benzene in advanced materials and pharmaceuticals. In materials science, this compound has shown promise as a building block for creating novel polymers and supramolecular assemblies. The rigid structure and high thermal stability make it an attractive candidate for applications in high-performance materials, such as coatings, adhesives, and composites.
In the pharmaceutical industry, 1,1'-1,1'-Bicyclohexyl-4,4'-diylbis(4-methyl) has been explored for its potential as a scaffold for drug design. The bicyclohexyl core can serve as a platform for attaching various functional groups to create molecules with specific biological activities. Studies have indicated that derivatives of this compound exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer activities.
The synthesis of trans(trans)-benzene typically involves multi-step processes that require precise control over reaction conditions to achieve the desired trans configuration. Common synthetic routes include palladium-catalyzed cross-coupling reactions and Diels-Alder cycloadditions. These methods have been optimized to improve yields and reduce side products, making the compound more accessible for both academic research and industrial applications.
One of the key challenges in working with 1,1'-1,1'-Bicyclohexyl-4,4'-diylbis(4-methyl) is its solubility in common organic solvents. While it generally exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), its limited solubility in non-polar solvents can pose challenges in certain applications. Researchers have developed strategies to enhance solubility through functionalization or by using co-solvent systems.
The physical properties of trans(trans)-benzene are also of great interest. It has a high melting point and excellent thermal stability, which are advantageous for high-temperature applications. Additionally, its optical properties have been studied for potential use in photonic materials and sensors. The ability to fine-tune these properties through chemical modifications opens up a wide range of possibilities for its application in various fields.
In conclusion, 1,1'-1,1'-Bicyclohexyl-4,4'-diylbis(4-methyl) (CAS No. 87941-87-5) is a versatile compound with a unique molecular structure that offers significant potential in both materials science and pharmaceutical research. Its rigid bicyclohexyl core and trans configuration provide a stable platform for developing advanced materials and drug candidates. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in the scientific community.
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